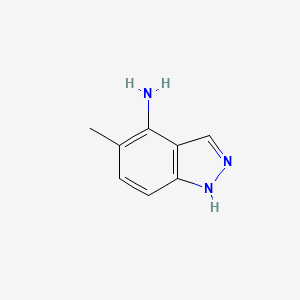

Ethyl 1H-indazole-6-carboxylate

Overview

Description

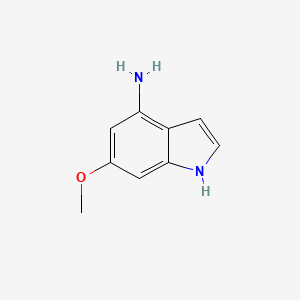

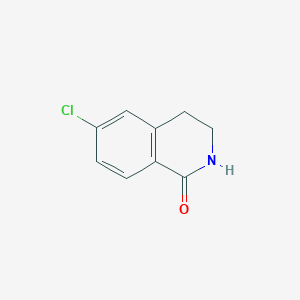

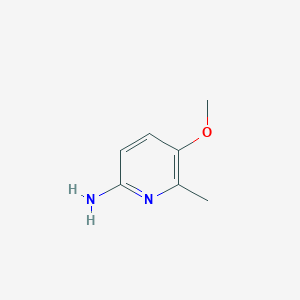

Ethyl 1H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) .

Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 386.4°C at 760 mmHg . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Biological Activity : A study by Bistocchi et al. (1981) described the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives exhibited promising antiarthritic effects at doses significantly lower than their toxic levels, indicating their potential in medicinal applications (Bistocchi et al., 1981).

Large-Scale Synthesis and Derivative Applications : Hong et al. (2020) developed a scalable procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This method provides a safe and convenient alternative for large-scale production, highlighting its utility in industrial applications (Hong et al., 2020).

Coupling Reagents in Peptide Synthesis : Research by Jiang et al. (1998) focused on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a coupling reagent designed for use in solid-phase peptide synthesis. This reagent demonstrated high efficiency and allowed real-time monitoring of each coupling cycle, showcasing its significance in peptide chemistry (Jiang et al., 1998).

Antimicrobial Activities : Desai et al. (2019) studied ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, for its antimicrobial properties. The study revealed significant activities against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Desai et al., 2019).

Carbon-14 Synthesis for Radiopharmaceutical Applications : Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide. This synthesis is crucial for the development of radiolabeled compounds used in medical imaging and pharmaceutical research (Coelho & Schildknegt, 2007).

- enzyl-1H-indazol-3-yl)benzoate derivatives. These compounds demonstrated selective antiproliferatory activities against certain cancer cell lines, suggesting their potential in cancer therapy (郭瓊文, 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl 1H-indazole-6-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting CHK1 and CHK2 kinases, it can impact the cell cycle, potentially leading to cell cycle arrest . By modulating the activity of h-sgk, it can influence cell volume regulation, which can affect various cellular functions .

Pharmacokinetics

Like other indazole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which could potentially be used for the treatment of cancer . Modulation of h-sgk activity can influence cell volume regulation, which could have implications for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Biochemical Analysis

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecules it interacts with .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μM . These compounds can cause a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity in enzymatic assays .

Dosage Effects in Animal Models

Some indazole derivatives have been found to exhibit serum hepcidin lowering effects in a mouse IL-6 induced acute inflammatory model .

Metabolic Pathways

Indazole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .

Transport and Distribution

Indazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indazole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .

Properties

IUPAC Name |

ethyl 1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEIGRHNDNLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599443 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-09-7 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.